5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine can be achieved through a multi-step process involving the following key steps:
Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Alkylation: The brominated pyrimidine is then subjected to alkylation with 2-methyl-2-thiophen-3-ylpropylamine. This step typically involves the use of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure cost-effectiveness and high yield. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyrimidine ring or the thiophene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., m-chloroperoxybenzoic acid, hydrogen peroxide), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), solvents (e.g., toluene, DMF).
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Coupling: Biaryl or diaryl derivatives.
Scientific Research Applications
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, infectious diseases, and neurological disorders.
Biological Studies: It can be employed in studies to investigate the biological activity of pyrimidine derivatives and their interactions with biological targets.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biochemical pathways and molecular mechanisms in living systems.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, thereby influencing their function. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpyrimidin-2-amine: A structurally similar compound with a methyl group instead of the 2-methyl-2-thiophen-3-ylpropyl group.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a pyrazole ring fused to the pyrimidine ring, exhibiting different biological activities.
2-Aminopyrimidine derivatives: Compounds with an amino group at the 2-position of the pyrimidine ring, used in various medicinal applications.
Uniqueness
5-bromo-N-[2-methyl-2-(thiophen-3-yl)propyl]pyrimidin-2-amine is unique due to the presence of the thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrimidine derivatives.
Properties
IUPAC Name |
5-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3S/c1-12(2,9-3-4-17-7-9)8-16-11-14-5-10(13)6-15-11/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEREXMZSHILNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C=N1)Br)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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